N-Lauroyl-L-lysine

概要

説明

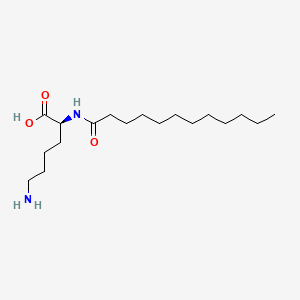

N-Lauroyl-L-lysine is an amino acid derivative formed by the acylation of L-lysine with lauric acid. This compound is known for its unique properties, including its ability to act as a surfactant and its use in various industrial and cosmetic applications. It is characterized by its molecular formula C18H36N2O3 and is often used for its biocompatibility and biodegradability.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of N-Lauroyl-L-lysine typically involves the following steps:

Preparation of Lysine Laurate: Mix methanol, lauric acid, and a concentrated solution of L-lysine. Heat the mixture to reflux, then cool, filter, and dry to obtain lysine laurate.

Preparation of Lauroyl Lysine Crude Product: Mix lysine laurate with trimethylbenzene and heat to reflux. After the reaction, cool the mixture, add absolute methanol, stir, filter, and dry to obtain the crude product.

Industrial Production Methods: Industrial production methods often involve similar steps but are scaled up to achieve higher yields and purity. The use of biocatalysts, such as aminoacylases from specific bacterial strains, has also been explored to enhance the efficiency and selectivity of the synthesis .

化学反応の分析

Types of Reactions: N-Lauroyl-L-lysine can undergo various chemical reactions, including:

Hydrolysis: Breaking down into lauric acid and L-lysine in the presence of water.

Esterification: Formation of esters when reacted with alcohols.

Amidation: Formation of amides when reacted with amines.

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions.

Esterification: Requires an alcohol and an acid catalyst.

Amidation: Involves the use of amines and often requires a dehydrating agent.

Major Products:

Hydrolysis: Lauric acid and L-lysine.

Esterification: Various esters depending on the alcohol used.

Amidation: Corresponding amides based on the amine used.

科学的研究の応用

Chemical Applications

N-Lauroyl-L-lysine serves primarily as a surfactant and emulsifier in chemical formulations. Its ability to reduce surface tension allows for the effective mixing of oil and water phases, which is crucial in creating stable emulsions. This property is particularly beneficial in the formulation of personal care products, paints, and coatings.

Case Study: Surfactant Properties

A study demonstrated the effectiveness of this compound in stabilizing emulsions compared to traditional surfactants. The compound showed superior performance in maintaining emulsion stability over time, making it a valuable ingredient in cosmetic formulations.

Biological Applications

In the biological realm, this compound has been investigated for its biocompatibility and potential use in drug delivery systems . Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability.

Case Study: Drug Delivery Systems

Research has shown that this compound can form nanoparticles that encapsulate various therapeutic agents. These nanoparticles demonstrated improved drug release profiles and enhanced therapeutic efficacy in vitro .

Medical Applications

The compound exhibits notable antimicrobial properties , making it a candidate for use in topical formulations aimed at treating skin infections or as a preservative in cosmetics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects, suggesting its potential as an active ingredient in antimicrobial creams .

Industrial Applications

This compound is also utilized in the cosmetics industry due to its skin-conditioning properties . It enhances the texture and feel of products while providing moisturizing benefits.

Table: Summary of Industrial Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Skin creams, lotions | Emolliency, moisture retention |

| Food Industry | Emulsifier in food products | Improved texture and stability |

| Pharmaceuticals | Drug delivery systems | Enhanced solubility of hydrophobic drugs |

Synthesis and Optimization

The synthesis of this compound involves the amidation of lauric acid with lysine using various catalysts under optimized conditions. A recent study utilized Response Surface Methodology (RSM) to optimize the synthesis parameters, achieving a maximum conversion rate of 85.94% under specific conditions (molar ratio, solvent ratio, catalyst concentration) .

Optimization Results Table

| Run | Molar Ratio (Lysine/Lauric Acid) | Solvent Ratio (v/w) | Catalyst Concentration (%) | Conversion (%) |

|---|---|---|---|---|

| 1 | 3 | 3 | 3 | 82.03 |

| 2 | 2 | 3 | 5 | 80.08 |

| 9 | 4 | 3 | 5 | 85.94 |

作用機序

N-Lauroyl-L-lysine acts primarily by reducing the surface tension between different substances, facilitating the formation of stable emulsions. At the molecular level, it interacts with interfaces between different phases, such as oil and water, to enhance mixing and stability . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.

類似化合物との比較

- N-Lauroyl-L-alanine

- N-Lauroyl-L-leucine

- N-Lauroyl-L-phenylalanine

Comparison: N-Lauroyl-L-lysine is unique due to its specific amino acid backbone, which imparts distinct properties such as enhanced biocompatibility and biodegradability. Compared to other N-lauroyl amino acids, this compound exhibits superior emulsifying and skin-conditioning properties, making it particularly valuable in cosmetic and pharmaceutical applications .

生物活性

N-Lauroyl-L-lysine is a synthetic compound derived from the fatty acid lauric acid and the amino acid lysine. Its biological activity has garnered interest due to its potential applications in antimicrobial therapies, cosmetic formulations, and as a surfactant in various industries. This article provides an overview of the biological activity of this compound, including its synthesis, antimicrobial properties, and potential applications.

Synthesis of this compound

This compound is synthesized through an amidation reaction between lauric acid and lysine, typically using a catalyst such as sodium methylate. The optimization of this reaction involves several parameters, including the molar ratio of lysine to lauric acid, solvent ratios, catalyst concentration, temperature, and reaction time. Research indicates that optimal conditions can yield up to 85.94% conversion of lauric acid to N-lauroyl-lysine .

Antimicrobial Properties

Antibacterial Activity

this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that the minimum inhibitory concentration (MIC) for various bacterial strains, including Staphylococcus aureus and Escherichia coli, ranged from 31 to 2000 μM . The compound's effectiveness is attributed to its ability to disrupt bacterial membranes.

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves the interaction between the lauric acid moiety and bacterial cell membranes. This interaction can lead to membrane disruption, resulting in cell lysis and death. The specificity of this action is enhanced by the covalent linkage of lauric acid to the lysine residue, which appears crucial for its antimicrobial efficacy .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various fatty acid-PLL compounds, including this compound. The results indicated that lauryl-PLL was one of the most effective compounds tested, showing reproducible antibacterial activity across multiple trials. The study utilized agar diffusion methods to assess antibacterial activity and confirmed that lauric acid's linkage to PLL was essential for its observed effects .

Immunotoxicity Evaluation

While primarily studied for its antibacterial properties, research has also explored potential immunotoxicity associated with similar compounds. Investigations into related fatty-acid derivatives have shown varying effects on immune response modulation, indicating that careful evaluation is necessary when considering this compound for therapeutic use .

Applications

This compound has potential applications in several fields:

- Cosmetics : Due to its emulsifying properties and skin compatibility.

- Pharmaceuticals : As a novel antimicrobial agent in topical formulations.

- Food Industry : As a preservative due to its ability to inhibit microbial growth.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Synthesis Method | Amidation reaction with sodium methylate |

| MIC Range | 31 - 2000 μM against various bacteria |

| Target Bacteria | Staphylococcus aureus, Escherichia coli |

| Mechanism | Disruption of bacterial membranes |

| Potential Applications | Cosmetics, Pharmaceuticals, Food Industry |

特性

CAS番号 |

59409-41-5 |

|---|---|

分子式 |

C18H36N2O3 |

分子量 |

328.5 g/mol |

IUPAC名 |

6-amino-2-(dodecanoylamino)hexanoic acid |

InChI |

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23) |

InChIキー |

PDQICKRFOKDJCH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |

正規SMILES |

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |

Key on ui other cas no. |

59409-41-5 |

配列 |

K |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。